(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-15-10-22(26-23(29)9-7-16-6-8-20-21(11-16)32-14-31-20)28(27-15)24-25-19(13-33-24)17-4-3-5-18(12-17)30-2/h3-13H,14H2,1-2H3,(H,26,29)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPMGIMFPREZRA-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC(=CS4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC(=CS4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled under specific conditions to form the final product. Common synthetic routes include:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde.
Thiazole Ring Synthesis: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyrazole Ring Formation: This step typically involves the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves coupling the intermediate compounds using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or tool compound in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: The compound may have applications in the synthesis of advanced materials or as a precursor in the production of other complex molecules.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Motifs and Functional Groups
Key Observations :
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on relevant research findings, including data tables and case studies.
Structure
The compound features a complex structure comprising:
- A benzodioxole moiety, which is known for its diverse biological activities.
- A thiazole ring, which is often associated with antimicrobial and anticancer properties.
- A pyrazole component that contributes to its pharmacological profile.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O3S |
| Molecular Weight | 368.45 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have evaluated the compound's anticancer potential against various cancer cell lines. For instance, a study found that derivatives of similar structures exhibited promising results in inhibiting cell proliferation in human cancer cell lines such as MDA-MB 231 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .
Case Study: In Vitro Anticancer Activity
A specific derivative demonstrated an IC50 value of 8 µM against the Caco2 cell line, indicating significant cytotoxicity. This suggests that the compound may interfere with cellular mechanisms critical for tumor growth .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, including bacteria and fungi. For example, derivatives containing thiazole rings have been reported to exhibit activity against Staphylococcus aureus and Candida albicans .
Table: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Activity (Zone of Inhibition) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 15 mm |
| Thiazole Derivative B | Candida albicans | 12 mm |
Enzyme Inhibition
The compound has been tested for its ability to inhibit specific enzymes involved in cancer progression. For example, compounds with similar structural motifs have shown inhibition of protein kinases such as DYRK1A and GSK3α/β, which are implicated in various oncological disorders .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinase Activity : By targeting specific kinases, the compound may disrupt signaling pathways essential for cancer cell survival and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis involves multi-step routes starting with precursor coupling. Key steps include:
- Amide bond formation : Reacting 3-(benzodioxol-5-yl)acrylic acid derivatives with amine-containing intermediates (e.g., 1-[4-(3-methoxyphenyl)thiazol-2-yl]-3-methylpyrazole-5-amine) using coupling agents like EDCI/HOBt in dry THF to prevent hydrolysis .
- Thiazole ring assembly : Cyclization of thioamide precursors with α-haloketones under reflux in ethanol .
- Critical parameters : Temperature control (60–80°C), inert atmosphere (N₂), and catalyst use (e.g., Pd for cross-coupling) enhance selectivity. Yield optimization requires HPLC monitoring (>95% purity) .
Q. Which spectroscopic and chromatographic methods are most reliable for structural validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms enamide geometry (E/Z) via coupling constants (J = 12–16 Hz for trans configuration) and aromatic proton integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 504.15 g/mol) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (C=C) confirm functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
Advanced Research Questions
Q. How can target engagement and mechanism of action be systematically investigated?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to targets (e.g., kinases or GPCRs) using immobilized protein and compound titration .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. hydrogen bonding) .
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites (e.g., COX-2 or EGFR), guided by X-ray crystallography data of analogous compounds .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Discrepancies may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the thiazole ring increase metabolic stability but reduce solubility, altering in vivo efficacy .
- Assay conditions : Varying pH or serum protein content (e.g., BSA) in cell-based assays modulates apparent IC₅₀ values. Standardize protocols using controls like known inhibitors .
- Purity thresholds : Impurities >5% (e.g., unreacted precursors) may off-target. Re-run key assays with repurified batches .
Q. How can structure-activity relationship (SAR) studies be designed to prioritize derivatives?
- Methodological Answer :
- Core modifications : Compare analogs with substituted benzodioxole (e.g., 6-nitro vs. 6-methoxy) or thiazole (4-aryl vs. 4-alkyl) groups (Table 1).
- Functional assays : Test inhibition of enzymatic targets (e.g., IC₅₀ in nM range) and cytotoxicity (CC₅₀ in HepG2 cells) .
Q. Table 1. SAR of Key Derivatives
| Substituent (R) | Enzymatic IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 3-Methoxyphenyl | 12 ± 1.5 | 8.2 |
| 4-Chlorophenyl | 8 ± 0.9 | 4.5 |
| 2-Naphthyl | 25 ± 2.1 | 1.8 |
| Data adapted from |
Q. What in vivo models are suitable for pharmacokinetic (PK) and efficacy studies?
- Methodological Answer :
- Rodent PK : Administer IV/PO doses (10 mg/kg) to Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS to determine t₁/₂, Cmax, and bioavailability .
- Xenograft models : Evaluate antitumor efficacy in nude mice bearing HT-29 (colon cancer) tumors. Measure tumor volume inhibition (%) vs. vehicle .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in 28-day repeat-dose studies .
Q. How can computational modeling predict metabolic liabilities?
- Methodological Answer :
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., benzylic carbons on thiazole). Introduce fluorine or methyl groups to block oxidation .
- Metabolite ID : Incubate with human liver microsomes (HLM) and analyze via LC-QTOF-MS. Major metabolites often result from O-demethylation (benzodioxole) or epoxidation (enamide) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
